1-Iodo-3-(tert-butyldimethylsiloxy)-1-propyne

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

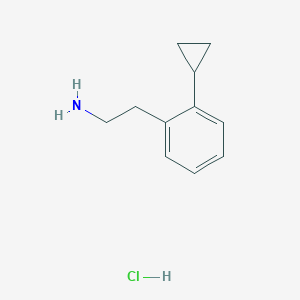

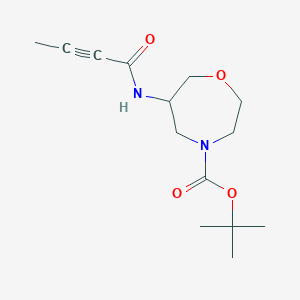

1-Iodo-3-(tert-butyldimethylsiloxy)-1-propyne, also known by various synonyms such as 1-(tert-Butyldimethylsiloxy)-3-iodopropane and tert-Butyl(3-iodopropoxy)dimethylsilane, is a chemical compound with the molecular formula C₉H₂₁IOSi . It is commonly used in organic synthesis due to its reactivity and functional group compatibility .

Synthesis Analysis

The synthesis of 1-Iodo-3-(tert-butyldimethylsiloxy)-1-propyne involves the reaction of an appropriate propargyl alcohol with iodine and tert-butyldimethylsilyl chloride. The tert-butyldimethylsiloxy group serves as a protecting group for the alcohol functionality, allowing for subsequent transformations .

Molecular Structure Analysis

The molecular structure of 1-Iodo-3-(tert-butyldimethylsiloxy)-1-propyne consists of an iodine atom attached to a propyne (alkyne) group, with a tert-butyldimethylsiloxy substituent. The silyl group provides steric protection and enhances the compound’s stability .

Chemical Reactions Analysis

Physical And Chemical Properties Analysis

Scientific Research Applications

Raman Spectroscopy in Chemical Analysis

1-Iodo-3-(tert-butyldimethylsiloxy)-1-propyne has been studied in the context of Raman spectroscopy. This technique, which involves analyzing Raman frequencies, relative intensities, and depolarization factors, helps in understanding the vibrational properties of molecules like 1-iodo-1-propyne, providing insights into their physical and chemical characteristics (Cleveland & Murray, 1943).

Synthesis of Organic Compounds

The compound plays a significant role in the synthesis of various organic compounds. For instance, it's used in the formation of cis-2,5-disubstituted iodovinyltetrahydrofurans, highlighting its utility in organic synthesis and chemical transformations (Walkup et al., 1992).

Enzymatic Synthesis of Optically Active Compounds

In the field of enzymatic reactions, 1-Iodo-3-(tert-butyldimethylsiloxy)-1-propyne is significant for preparing optically active tertiary alcohols. These compounds are important for developing chiral molecules, which have wide applications in the synthesis of drugs and natural products (Chen & Fang, 1997).

Polymerization Catalysts

This compound also finds applications in polymer chemistry, specifically in the polymerization of α-olefins. It acts as a part of catalyst systems that are essential for the efficient polymerization of olefins, indicating its importance in the field of materials science (Leino et al., 1997).

Chemical Synthesis and Cyclization Reactions

It is involved in chemical syntheses, such as the preparation of 4-{(benzyloxymethyl)(tert-butyl)methylsilyloxy}-1,2,3-pentatriene, showcasing its role in facilitating complex chemical reactions and synthesis pathways (Bienz et al., 1994).

properties

IUPAC Name |

tert-butyl-(3-iodoprop-2-ynoxy)-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17IOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h8H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXHKILJWKFKOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC#CI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17IOSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Iodo-3-(tert-butyldimethylsiloxy)-1-propyne | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-benzylpiperazino)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2356835.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-fluorophenyl)acetamide](/img/structure/B2356836.png)

![2-(3-nitrophenyl)-2-oxoethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B2356842.png)

![[4-(Aminomethyl)-4-fluorocyclohexyl]methanol;hydrochloride](/img/structure/B2356845.png)

![3-Furan-2-yl-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2356847.png)

![2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2356849.png)

![Bicyclo[2.2.1]heptane-1-carboxamide, 4,7,7-trimethyl-2,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-](/img/structure/B2356851.png)

![1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2356853.png)